molecular formula C20H18BrN5O2 B2690166 N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260927-06-7

N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2690166
CAS No.: 1260927-06-7
M. Wt: 440.301
InChI Key: LTAVPXXOWAAPGI-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound with the molecular formula C20H18BrN5O2 . It has an average mass of 440.293 Da and a mono-isotopic mass of 439.064392 Da .

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has focused on the development of various derivatives related to the triazoloquinoxaline moiety, which is a core structure of the compound . For instance, studies have described the synthesis of amino acid derivatives linked to triazoloquinoxaline, demonstrating the versatility of these compounds in creating diverse molecular architectures. These synthetic approaches often employ methods such as the DCC coupling method in the presence of N-hydroxybenzotriazole, showcasing the chemical's potential for generating structurally complex and novel compounds with potential biological activities (Fathalla, 2015).

Pharmacological Research

The pharmacological properties of compounds bearing the triazoloquinoxaline structure have been extensively studied, revealing potential therapeutic applications. For example, research has identified compounds with H1-antihistaminic activity, indicating the potential for developing new classes of antihistamines based on this chemical backbone. These studies involve the synthesis of novel derivatives and their subsequent evaluation in vivo for antihistaminic efficacy, highlighting the significant potential of these compounds in treating conditions mediated by histamine, such as allergies and asthma. Notably, some derivatives have shown comparable or superior activity to standard drugs like chlorpheniramine maleate, with minimal sedative effects, suggesting their promise as safer, more effective antihistaminic agents (Alagarsamy et al., 2009).

Molecular Design and Drug Discovery

The triazoloquinoxaline derivatives also exhibit potential as adenosine receptor antagonists, with implications for treating neurological disorders. Some compounds within this class have demonstrated potent activity in preclinical models of depression and may offer novel, rapid-acting antidepressant therapies. These findings underscore the compound's utility in drug discovery, particularly for identifying new treatments for psychiatric conditions. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into designing more selective and potent therapeutic agents, emphasizing the role of specific substituents in enhancing biological activity (Sarges et al., 1990).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-3-17-23-24-19-20(28)25(15-6-4-5-7-16(15)26(17)19)11-18(27)22-13-8-9-14(21)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAVPXXOWAAPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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